4-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
4-CHLORO-N~5~-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyrazole ring, a benzothiazole moiety, and two chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N~5~-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Benzothiazole Moiety: The benzothiazole moiety can be introduced through a nucleophilic substitution reaction, where a suitable benzothiazole derivative reacts with the pyrazole intermediate.
Amidation: The final step involves the formation of the amide bond through the reaction of the chlorinated intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
4-CHLORO-N~5~-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory, antimicrobial, and anticancer drugs.
Materials Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and its potential as a biochemical probe.
Industrial Applications: It is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-CHLORO-N~5~-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-CHLORO-N~5~-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-5-CARBOXAMIDE: Lacks the methyl group on the pyrazole ring.
4-CHLORO-N~5~-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE: Has the carboxamide group at a different position on the pyrazole ring.
4-CHLORO-N~5~-(1,3-BENZOTHIAZOL-2-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE: Lacks the chlorine atom on the benzothiazole moiety.
Uniqueness
The uniqueness of 4-CHLORO-N~5~-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE lies in its specific structural features, such as the presence of both chlorine atoms and the particular arrangement of functional groups
Properties
Molecular Formula |
C12H8Cl2N4OS |
---|---|
Molecular Weight |
327.2 g/mol |
IUPAC Name |
4-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H8Cl2N4OS/c1-18-10(7(14)5-15-18)11(19)17-12-16-8-3-2-6(13)4-9(8)20-12/h2-5H,1H3,(H,16,17,19) |
InChI Key |
CKUUKNWQYXYTAG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |
Origin of Product |
United States |
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